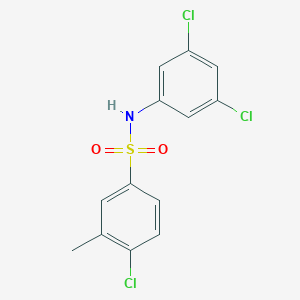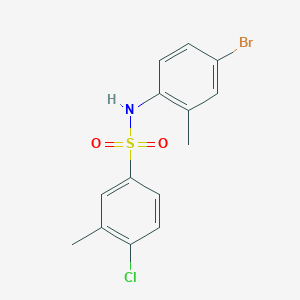![molecular formula C15H11ClN2O B6423970 2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 754214-37-4](/img/structure/B6423970.png)
2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains a biphenyl group (two connected benzene rings), an oxadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom), and a chloromethyl group (a carbon atom bonded to a chlorine atom and two hydrogen atoms) .
Synthesis Analysis
The synthesis of such compounds often involves chloromethylation, a chemical reaction that introduces a chloromethyl group into a molecule . The Blanc chloromethylation is a common method, which involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride . Another efficient and convenient method uses a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The biphenyl group consists of two benzene rings connected by a single bond. The oxadiazole ring is attached to the 4-position of one of the benzene rings. The chloromethyl group is attached to the 5-position of the oxadiazole ring .Chemical Reactions Analysis
The compound, due to the presence of the chloromethyl group, can undergo various reactions. For instance, it can participate in further chloromethylation reactions . The oxadiazole ring can also undergo reactions typical for heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as density, color, hardness, melting and boiling points, and electrical conductivity would be determined by the nature and arrangement of the atoms in the molecule .Aplicaciones Científicas De Investigación
2-BChMO has been studied for its potential applications in organic synthesis, and has been used in a variety of research studies. It has been used to synthesize a variety of compounds, including polymers, dyes, and drugs. It has also been used to study the effects of various compounds on cell growth and metabolism.
Mecanismo De Acción
Target of Action
Chloromethyl derivatives, such as this compound, are often used as key intermediates in the synthesis of various pharmaceuticals and polymers .
Mode of Action
It’s known that chloromethylation of aromatic compounds, a process involved in the synthesis of this compound, is catalyzed by zinc iodide . This reaction affords the corresponding chloromethyl derivatives in good to excellent yields .
Pharmacokinetics
The compound’s molecular weight (251151) and density (1195 g/cm³) suggest that it may have certain bioavailability characteristics .
Result of Action
As a chloromethyl derivative, it may have potential applications in the synthesis of various pharmaceuticals and polymers .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BChMO has several advantages and limitations when used in laboratory experiments. The main advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it is relatively inexpensive and non-toxic, making it safe to use in laboratory experiments. However, the main limitation is that its effects are not fully understood, making it difficult to predict the outcomes of experiments.
Direcciones Futuras
There are several potential future directions for 2-BChMO research. One potential direction is to further investigate its effects on cell growth, metabolism, and gene expression. Additionally, further research could be conducted to explore its potential uses in the synthesis of polymers, dyes, and drugs. Additionally, further research could be conducted to explore the mechanism of action of 2-BChMO and to identify potential new targets for its effects. Finally, further research could be conducted to explore the potential therapeutic applications of 2-BChMO, such as its potential use in the treatment of cancer, inflammation, and bacterial infections.
Métodos De Síntesis
2-BChMO is generally synthesized through a two-step process. The first step involves the reaction of 1,3-dibromo-5-chloromethyl-benzene with 1,1′-biphenyl-4-carbaldehyde in the presence of a base, such as potassium carbonate, to form 1,3,4-oxadiazole. The second step involves the reaction of 1,3,4-oxadiazole with chloromethylbenzene to form 2-BChMO.
Safety and Hazards
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-14-17-18-15(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCJCPARMDMYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6423891.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423893.png)

![N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6423913.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6423917.png)
![1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6423918.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423926.png)
![methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6423932.png)
![7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6423938.png)
![3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6423944.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
![3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine](/img/structure/B6423961.png)

